REACTION_CXSMILES
|
Br[C:2]1[C:3](=[O:11])[C:4]([O:9][CH3:10])=[CH:5][C:6](=[O:8])[CH:7]=1.[Si](O[N:20]=[C:21]([CH3:24])[CH:22]=[CH2:23])(C(C)(C)C)(C)C>ClC1C=CC=CC=1>[CH3:10][O:9][C:4]1[C:3](=[O:11])[C:2]2[N:20]=[C:21]([CH3:24])[CH:22]=[CH:23][C:7]=2[C:6](=[O:8])[CH:5]=1
|
Name
|
|
Quantity
|
282 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(C(=CC(C1)=O)OC)=O
|
Name
|
1-(tert-butyldimethylsilyloxy)-2-methyl-1-aza-1,3-butadiene
|
Quantity
|
130 mg
|
Type
|
reactant
|
Smiles
|
[Si](C)(C)(C(C)(C)C)ON=C(C=C)C
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The solution was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 22 h under N2
|
Duration
|
22 h
|
Type
|
CUSTOM
|
Details
|
The dark reaction
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
ADDITION
|
Details
|
was added to a silica gel column (2.5×9 cm)
|
Type
|
WASH
|
Details
|
The column was eluted with EtOAc/hexane (5:1)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed
|
Type
|
ADDITION
|
Details
|
benzene was added
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to remove insoluble impurities
|
Type
|
CUSTOM
|
Details
|
Evaporation of the filtrate
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=CC(C=2C=CC(=NC2C1=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 75 mg | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 56.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |